Bax inhibitor peptide, negative control

Vue d'ensemble

Description

“Bax inhibitor peptide, negative control” is a cell-permeable negative control of the Bax-Inhibiting Peptide, V5 . It does not suppress Bax-mediated apoptosis even at concentrations as high as 200 µM . The peptide is also known as BIP-NC, H-IPMIK-OH .

Molecular Structure Analysis

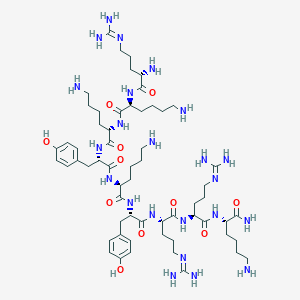

The empirical formula of “this compound” is C28H52N6O6S . The molecular weight is 600.81 . Unfortunately, the specific molecular structure is not provided in the available resources.

Physical And Chemical Properties Analysis

“this compound” is a white lyophilized solid . It is hygroscopic and should be protected from light . The peptide is soluble in water at a concentration of 1 mg/mL . It should be stored at -20°C .

Applications De Recherche Scientifique

Bax Inhibitor Peptides in Disease Models

Bax inhibitor peptides (BIPs), which include Bax inhibitor peptide negative control, have been extensively studied for their role in apoptosis and potential therapeutic applications. Bax, a key mediator of mitochondria-dependent programmed cell death, is regulated by BIPs. These peptides have shown promise in various disease models both in vitro and in vivo. However, there are limitations to their use in treating human diseases, necessitating the development of alternative Bax inhibitors (Jensen et al., 2019).

Role in Mitochondrial Membrane Permeabilization

Research on the BH3 domains of Bcl-2 family proteins has highlighted the dual role of certain peptides in regulating Bax-mediated mitochondrial membrane permeabilization. These peptides can relieve the inhibition of Bax by antiapoptotic proteins and directly activate Bax, inducing cytochrome c release from mitochondria, a critical step in apoptosis (Kuwana et al., 2005).

Cell-Penetrating Penta-Peptides and Bax-Inhibiting Peptides

The discovery of cell-penetrating penta-peptides (CPP5s), designed from the Bax-inhibiting domain of Ku70, has opened new avenues for therapeutic applications. These peptides, including negative control peptides, have shown cytoprotective properties in cell culture and animal models, suggesting their potential as therapeutic agents (Gomez & Matsuyama, 2011).

Bax Inhibitor-1 in Plant Resistance

In a unique application, the expression of barley Bax Inhibitor-1 (BI-1) in carrots conferred resistance to the necrotrophic fungus Botrytis cinerea. This suggests that controlling cell death can be an effective strategy against cell-death-inducing pathogens in crops (Imani et al., 2006).

Parkinson's Disease Research

Bax-inhibiting peptides have been studied in the context of Parkinson's disease (PD). Pre-administration of these peptides in rats showed a significant decrease in the loss of nigral dopaminergic neurons, highlighting their potential in PD research (Ma et al., 2016).

Cytoprotective Properties

Bax-inhibiting peptide, derived from the Bax-binding domain of Ku70, has shown cytoprotective properties against apoptosis induced by various stimuli, indicating its potential in developing therapies for apoptosis-related diseases (Sawada et al., 2003).

Mécanisme D'action

Orientations Futures

While Bax inhibitor peptides have shown promise in research, there are limitations in their use to treat human diseases . Future research is needed to develop other types of Bax inhibitors for therapeutic use . The development of small compounds inhibiting Bax has been reported, which opens up new avenues for pharmacological Bax inhibitors .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWAAYKVABJBAQ-FQJIPJFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)